molecular formula C21H20BrFN2O3 B11518119 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11518119
M. Wt: 447.3 g/mol
InChI Key: IZPUFZPNLBBHIK-UHFFFAOYSA-N
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Description

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine-2,5-dione core structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20BrFN2O3

Molecular Weight

447.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20BrFN2O3/c22-15-3-1-14(2-4-15)21(28)9-11-24(12-10-21)18-13-19(26)25(20(18)27)17-7-5-16(23)6-8-17/h1-8,18,28H,9-13H2

InChI Key

IZPUFZPNLBBHIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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